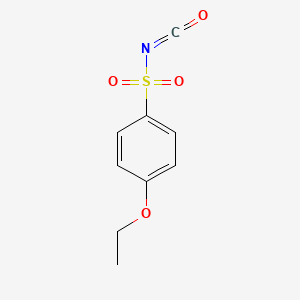![molecular formula C11H8N2O B13147308 [3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
[3,4'-Bipyridine]-2'-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,4’-Bipyridine]-2’-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
準備方法
The synthesis of [3,4’-Bipyridine]-2’-carbaldehyde typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halide, catalyzed by palladium.
Negishi Coupling: This involves the reaction of an organozinc compound with a halide, also catalyzed by palladium.
Ullmann Coupling: This method involves the coupling of aryl halides using copper as a catalyst.
Wurtz Coupling: This involves the coupling of alkyl halides using sodium metal.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity under milder conditions .
化学反応の分析
[3,4’-Bipyridine]-2’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyridine ring.
Condensation: This involves the reaction with aldehydes or ketones to form larger, more complex molecules.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted bipyridine derivatives .
科学的研究の応用
[3,4’-Bipyridine]-2’-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including as inhibitors of specific enzymes.
Industry: It is used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of [3,4’-Bipyridine]-2’-carbaldehyde involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The nitrogen atoms in the pyridine rings play a crucial role in these interactions, facilitating the formation of coordination bonds with metal centers .
類似化合物との比較
Similar compounds to [3,4’-Bipyridine]-2’-carbaldehyde include:
2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in coordination chemistry.
4,4’-Bipyridine:
3,3’-Bipyridine: Less commonly used but still significant in certain chemical applications.
The uniqueness of [3,4’-Bipyridine]-2’-carbaldehyde lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers .
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
4-pyridin-3-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-6-9(3-5-13-11)10-2-1-4-12-7-10/h1-8H |
InChIキー |
XWADDDKAYAKHMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate](/img/structure/B13147245.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
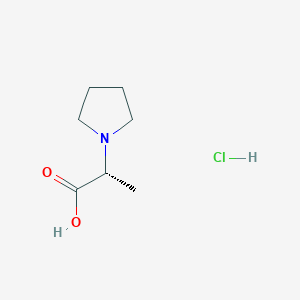
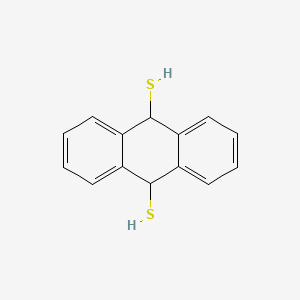
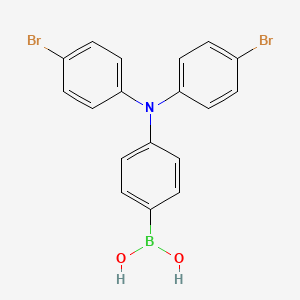


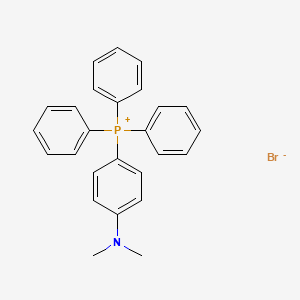
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
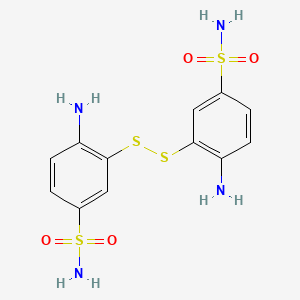
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
